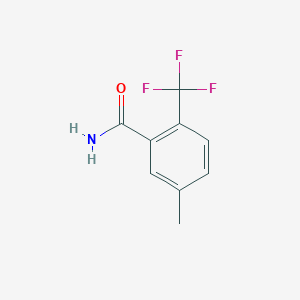

5-Methyl-2-(trifluoromethyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-5-2-3-7(9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTKTRWLTBJWBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 5-Methyl-2-(trifluoromethyl)benzamide and Analogs

Traditional synthetic approaches to this compound and its analogs rely on well-understood and widely implemented reaction pathways. These methods include the direct amidation of corresponding benzoic acids and more complex multi-step sequences that construct the molecule from simpler precursors.

Amidation Reactions of Corresponding Benzoic Acid Derivatives

The most direct method for synthesizing this compound is through the amidation of its corresponding carboxylic acid precursor, 5-methyl-2-(trifluoromethyl)benzoic acid. This transformation involves the activation of the carboxylic acid to facilitate nucleophilic attack by ammonia (B1221849) or an ammonia equivalent. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive acyl chloride intermediate, which then readily reacts with ammonia.

Alternatively, peptide coupling reagents can be employed to facilitate the direct reaction between the benzoic acid and an amine source under milder conditions. This method is highly efficient for creating a diverse range of amide derivatives.

Table 1: Representative Amidation Methods for Benzoic Acid Derivatives

| Method | Reagents | Key Features |

|---|---|---|

| Acyl Chloride Formation | SOCl₂, (COCl)₂, followed by NH₃ or R-NH₂ | High reactivity; suitable for large-scale synthesis. |

| Peptide Coupling | HATU, HOBt, DCC, EDC with NH₃ or R-NH₂ | Mild conditions; high functional group tolerance. |

| Catalytic Direct Amidation | Boric acid or transition metal catalysts (e.g., Nb₂O₅) | Atom-economical; often requires higher temperatures. researchgate.net |

Multi-Step Organic Synthesis Approaches

Multi-step syntheses provide access to this compound and its analogs from more fundamental starting materials. These routes offer flexibility in introducing various substituents onto the aromatic ring. A common strategy involves the construction of the trifluoromethylated benzene (B151609) ring followed by the installation and modification of other functional groups.

For instance, a synthetic sequence might begin with a substituted toluene, which undergoes trifluoromethylation, followed by oxidation of the methyl group to a carboxylic acid, and finally amidation. A patent describes a method for synthesizing 2-trifluoromethyl benzamide (B126) starting from 2,3-dichlorobenzotrifluoride, which undergoes a series of transformations including fluorination, cyanation, and hydrolysis to yield the final amide product. google.com Such multi-step processes are essential for creating analogs that are not accessible through direct derivatization. researchgate.net Flow chemistry, which utilizes microfluidic pumping systems and immobilized reagents, represents a modern approach to multi-step synthesis, allowing for a continuous and automated sequence of reactions. syrris.jp

Innovative Synthetic Strategies for Trifluoromethyl Benzamide Scaffolds

Recent advancements in synthetic organic chemistry have led to novel methods for constructing trifluoromethylated aromatic systems, including late-stage functionalization and building-block approaches.

Late-Stage Trifluoromethylation

Late-stage trifluoromethylation is a powerful strategy that introduces the CF₃ group into a complex molecule at a late step in the synthetic sequence. acs.org This avoids the need to carry the trifluoromethyl group through a lengthy synthesis. Direct C-H trifluoromethylation of arenes has been a significant area of research, though controlling regioselectivity can be a challenge. nih.gov One innovative strategy involves a two-step sequence where an arene is first converted to an aryl thianthrenium salt, which then undergoes a photoredox-catalyzed cross-coupling with a copper-based trifluoromethyl reagent. nih.gov This method allows for site-selective trifluoromethylation with broad functional group tolerance. nih.gov Another approach uses iminium activation to achieve para-selective C-H trifluoromethylation of benzamide derivatives. nih.govdocumentsdelivered.com

Table 2: Comparison of Late-Stage Trifluoromethylation Techniques

| Technique | Key Reagent/Catalyst | Selectivity | Reference |

|---|---|---|---|

| Aryl Sulfonium Salt Coupling | Aryl thianthrenium salts, bpyCu(CF₃)₃ | Site-selective based on C-H thianthrenation | nih.govresearchgate.net |

| Iminium-Activated C-H Functionalization | Photoredox catalyst | Para-selective on benzamides | nih.govdocumentsdelivered.com |

Pyridine (B92270) Ring Construction from Trifluoromethyl Building Blocks

While this compound is a benzene derivative, the construction of related heterocyclic scaffolds, such as trifluoromethylpyridines (TFMPs), is highly relevant in medicinal and agrochemical chemistry. nih.gov The synthesis of TFMP derivatives often relies on the cyclocondensation of smaller, fluorinated building blocks. nih.govresearchoutreach.org This "building-block" approach involves assembling a pyridine ring from precursors that already contain the trifluoromethyl group. researchoutreach.org For example, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one can be used as a trifluoromethyl-containing building block to synthesize pyridone intermediates. nih.gov This method contrasts with direct fluorination techniques and provides a powerful way to create specific substitution patterns on the pyridine ring. nih.govresearchoutreach.org These trifluoromethylated pyridine scaffolds can be further elaborated, for instance, through amidation of a carboxylic acid group on the ring, to produce trifluoromethyl nicotinamides or isonicotinamides. nih.govrsc.orgresearchgate.net

Derivatization Strategies for Structural Modification and Diversification

Once the core this compound structure is obtained, derivatization strategies can be employed to create a library of analogs for structure-activity relationship (SAR) studies. These modifications can be made at several positions on the molecule.

N-Functionalization: The amide nitrogen can be alkylated or arylated to generate secondary or tertiary amides. For example, a Buchwald-Hartwig N-arylation reaction can be used to couple an aniline (B41778) derivative with a 2-bromobenzoate (B1222928) precursor, which is later saponified and amidated to create N-aryl benzamides. richardbeliveau.org

Ring Functionalization: The aromatic ring can undergo further electrophilic aromatic substitution, although the trifluoromethyl group is strongly deactivating.

Methyl Group Modification: The benzylic methyl group can be a site for functionalization, such as oxidation or halogenation, to introduce new chemical handles.

A chemical derivatization strategy coupled with liquid chromatography-tandem mass spectrometry (LC/MS/MS) has been developed to determine the presence of modified bases in plant genomes, showcasing how derivatization can be used as an analytical tool to enhance detection sensitivity. nih.gov This highlights the broad utility of derivatization in both synthesis and analysis.

N-Alkylation and Acylation Methods

The amide functionality of this compound is a prime site for modification through N-alkylation and acylation reactions. These transformations allow for the introduction of a wide range of substituents, thereby influencing the compound's physicochemical properties and biological interactions.

N-Alkylation of benzamides can be achieved through various synthetic protocols. One common approach involves the deprotonation of the amide N-H bond with a suitable base, followed by reaction with an alkyl halide. For instance, the direct alkylation of N,N-dialkyl benzamides has been successfully carried out using lithium diisopropylamide (LDA) as the base. nih.govnih.govresearchgate.net This method proceeds via ortho-lithiation of the benzamide, which then promotes the deprotonation of a suitable alkylating agent. nih.govnih.govresearchgate.net While this specific example involves tertiary amides, similar principles can be adapted for the N-alkylation of primary amides like this compound, likely requiring careful optimization of reaction conditions to favor N-alkylation over other potential side reactions.

Acylation of the amide nitrogen introduces an additional carbonyl group, which can significantly alter the electronic and steric properties of the molecule. Friedel-Crafts acylation is a classic method for introducing acyl groups to aromatic rings, and analogous transformations can be applied to the amide nitrogen. researchgate.net Catalytic methods, for example, employing palladium and copper catalysts, have been developed for the Friedel-Crafts acylation of activated amides with various arenes. researchgate.net Such approaches could potentially be adapted for the N-acylation of this compound, providing access to a range of N-acyl derivatives.

The following table summarizes general conditions for N-alkylation and acylation of benzamides, which could be applicable to this compound with appropriate modifications.

| Transformation | Reagents and Conditions | Product Type |

| N-Alkylation | 1. Base (e.g., LDA, NaH) 2. Alkyl halide (R-X) | N-Alkyl-5-methyl-2-(trifluoromethyl)benzamide |

| Acylation | 1. Acyl chloride (RCOCl) or anhydride (B1165640) ((RCO)₂O) 2. Base (e.g., Pyridine, Et₃N) | N-Acyl-5-methyl-2-(trifluoromethyl)benzamide |

| Catalytic Acylation | Activated amide, Arene, Pd/Cu catalyst | N-Aryl-5-methyl-2-(trifluoromethyl)benzamide |

Introduction of Diverse Pharmacophores

The strategic incorporation of pharmacophoric moieties into the this compound scaffold is a key strategy in the development of new bioactive molecules. A pharmacophore is a specific arrangement of functional groups that is responsible for a molecule's biological activity. The trifluoromethyl group and the benzamide core of the title compound already represent important pharmacophoric features. researchgate.netnih.gov

The synthesis of derivatives often involves multi-step reaction sequences. For example, the synthesis of novel trifluoromethyl pyrimidine (B1678525) derivatives bearing an amide moiety has been reported, starting from ethyl trifluoroacetoacetate. nih.gov This multi-step synthesis involves the construction of a pyrimidine ring, followed by coupling with an appropriate amine to form the final amide. Similar strategies could be employed to link the 5-methyl-2-(trifluoromethyl)benzoyl moiety to various heterocyclic or aromatic systems known to possess biological activity. For instance, benzimidazole (B57391) derivatives are known to exhibit a wide range of pharmacological properties, and the synthesis of 2-(trifluoromethyl)benzimidazole (B189241) derivatives has been a subject of interest. researchgate.net

The following table provides examples of pharmacophores that could be introduced into the this compound structure and the potential resulting biological activities, based on the activities of related compounds.

| Pharmacophore Introduced | Potential Biological Activity |

| Pyrimidine ring | Antifungal, Insecticidal, Anticancer nih.gov |

| Benzimidazole moiety | Antiparasitic, Antimicrobial, Anticancer researchgate.net |

| Triazole moiety | Antifungal nih.gov |

Stereochemical Control and Regioselectivity in Synthesis

Achieving stereochemical and regiochemical control is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active molecules where specific isomers often exhibit superior efficacy.

Stereochemical control becomes relevant when introducing chiral centers into the this compound structure. For instance, if an N-alkylation reaction were to be performed with a chiral alkyl halide, the potential for diastereoselectivity would need to be considered. The synthesis of trifluoromethyl analogues of polyhydroxypyrrolidines has been achieved with high stereoselectivity through the nucleophilic addition of a trifluoromethylating agent to a chiral cyclic nitrone. lookchem.com While not directly involving this compound, this highlights the types of stereoselective transformations that can be employed in the synthesis of complex trifluoromethyl-containing molecules. The development of stereoselective methods for the synthesis of derivatives of this compound would be a valuable goal for accessing enantiomerically pure compounds. mit.edu

Regioselectivity is crucial when performing reactions on the aromatic ring of this compound, which has multiple potential sites for substitution. The existing methyl and trifluoromethyl groups, along with the benzamide moiety, will direct incoming electrophiles or nucleophiles to specific positions on the ring. For example, in electrophilic aromatic substitution reactions, the activating methyl group and the deactivating but ortho-, para-directing amide group (under certain conditions) will compete with the strongly deactivating meta-directing trifluoromethyl group. Understanding and controlling these directing effects is essential for the regioselective synthesis of substituted derivatives. The regioselective synthesis of 5-trifluoromethyl-1,2,4-triazoles has been achieved through a [3+2]-cycloaddition reaction, demonstrating how the trifluoromethyl group can influence the regiochemical outcome of a reaction. mdpi.comnih.govorganic-chemistry.org Similar principles of regiocontrol would apply to the functionalization of the this compound ring.

The following table outlines key considerations for achieving stereochemical and regiochemical control in the synthesis of this compound derivatives.

| Control Type | Synthetic Strategy | Key Considerations |

| Stereochemical | Use of chiral auxiliaries, asymmetric catalysis, or chiral starting materials. | Diastereoselectivity, enantioselectivity, separation of stereoisomers. |

| Regiochemical | Exploiting the directing effects of existing substituents (methyl, trifluoromethyl, amide), use of blocking groups, or directed metalation. | Steric hindrance, electronic effects of substituents, reaction conditions (kinetic vs. thermodynamic control). |

Exploration of Biological Activities and Mechanistic Studies

Investigations into Enzyme Inhibition and Receptor Modulation

The structural features of 5-Methyl-2-(trifluoromethyl)benzamide make it a candidate for investigation against several therapeutic targets. Research into related benzamide (B126) derivatives has provided insights into its potential biological activities, ranging from enzyme inhibition to receptor modulation.

Succinate Dehydrogenase (SDH) Inhibition Studies

Succinate dehydrogenase (SDH) is a key enzyme complex involved in both the citric acid cycle and the electron transport chain. Inhibition of SDH has been a successful strategy in the development of fungicides. While direct studies on this compound as an SDH inhibitor are not extensively documented in publicly available literature, the benzamide scaffold is a component of known SDH inhibitors. For instance, a series of novel pyrazol-5-yl-benzamide derivatives have been designed and synthesized as potential SDH inhibitors. acs.org

In one study, the bioassay data for these related compounds revealed that some exhibited excellent in vitro activity against Sclerotinia sclerotiorum. Molecular docking simulations suggested that these compounds could interact with key residues in the binding pocket of SDH, such as TRP173, SER39, and ARG43, through hydrogen bonding and π-π interactions. acs.org These findings indicate that the benzamide moiety can serve as a crucial pharmacophore for SDH inhibition.

Table 1: Fungicidal Activity of a Related Pyrazol-5-yl-benzamide Derivative (Compound 5IIc)

| Fungus | EC₅₀ (mg/L) |

|---|---|

| Sclerotinia sclerotiorum | 0.20 |

Data sourced from a study on pyrazol-5-yl-benzamide derivatives and does not represent this compound directly. acs.org

Discoidin Domain Receptor (DDR1/DDR2) Kinase Inhibition

Discoidin domain receptors (DDR1 and DDR2) are receptor tyrosine kinases that are activated by collagen and have been implicated in various diseases, including fibrosis and cancer. nih.govnih.gov The development of DDR inhibitors is an active area of research. Benzamide derivatives have emerged as a promising class of DDR1 and DDR2 inhibitors. nih.govmdpi.com

For example, a potent inhibitor, DDR1-IN-1, which features a different chemical scaffold but demonstrates the potential for kinase inhibition, has been identified. acs.org Furthermore, some benzamide and quinazolindione analogs have been reported as novel DDR1 inhibitors. nih.gov One such compound exhibited high inhibitory activity against DDR1 kinase with an IC₅₀ value of 0.097 µM. nih.gov While specific data for this compound is not available, the established activity of the benzamide core in other DDR inhibitors suggests its potential as a starting point for designing new DDR kinase inhibitors.

Cholesteryl Ester Transfer Protein (CETP) Inhibitory Activity

Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a therapeutic strategy for increasing HDL cholesterol levels. nih.govnih.gov Benzamide derivatives, particularly those with trifluoromethyl groups, have been investigated as CETP inhibitors. semanticscholar.orgnajah.edu

Studies on fluorinated 3-benzylamino benzamides have shown that the presence and position of fluorine substituents significantly impact CETP inhibitory activity. For instance, compounds with a p-OCF₃ group demonstrated enhanced activity. nih.gov In a series of substituted benzyl (B1604629) benzamides, one derivative showed an IC₅₀ value of 1.3 μM. nih.gov These findings highlight the importance of the benzamide scaffold and trifluoromethyl substitutions for CETP inhibition.

Table 2: CETP Inhibitory Activity of Selected Fluorinated Benzamide Derivatives

| Compound | Description | IC₅₀ (µM) |

|---|---|---|

| 8a | p-OCF₃, m-F substituted | 4.1 |

| 8b | p-OCF₃, m-F substituted | 0.75 |

Data is from a study on fluorinated 3-benzylamino benzamides and not this compound. nih.gov

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. wikipedia.orgmdpi.com Agonists of PPARs are used in the treatment of metabolic disorders like type 2 diabetes and dyslipidemia. nih.gov The trifluoromethylphenyl moiety is found in some known PPAR agonists. For example, GW590735, a PPARα agonist, contains a 4-(trifluoromethyl)phenyl group. nih.gov

Kainate Receptor Antagonism and Glutamate (B1630785) Receptor Interactions

Glutamate receptors are fundamental for excitatory neurotransmission in the central nervous system and are classified into ionotropic (including kainate, NMDA, and AMPA receptors) and metabotropic (mGluRs) receptors. nih.govnih.gov Modulators of these receptors have therapeutic potential in a range of neurological and psychiatric disorders. Benzamide derivatives have been explored as modulators of glutamate receptors, particularly as negative allosteric modulators (NAMs) of mGluR5. nih.gov

A study on aryl benzamide derivatives identified key structural features for mGluR5 NAM activity, highlighting the importance of steric and electronic properties of the substituents. nih.gov Although this research focused on mGluR5, it demonstrates the potential for the benzamide scaffold to interact with glutamate receptors. The specific activity of this compound at kainate receptors would require dedicated investigation.

RAF Kinase Inhibition

The RAF kinases (A-RAF, B-RAF, and C-RAF) are key components of the MAPK signaling pathway, which is often dysregulated in cancer. nih.govnih.gov Consequently, RAF inhibitors are an important class of anti-cancer drugs. Several series of benzamide analogs have been designed and evaluated as inhibitors of B-RAF, particularly the oncogenic B-RAF V600E mutant. nih.govresearchgate.net

For example, imidazo[1,2-a]pyridin-6-yl-benzamide analogs have been developed as potent B-RAF inhibitors. nih.gov Another study focused on benzimidazole (B57391) reverse amides as pan-RAF kinase inhibitors. nih.gov These studies underscore the utility of the benzamide core in designing RAF kinase inhibitors. The specific substitution pattern on this compound would influence its potential to bind to the ATP-binding site of RAF kinases.

Mechanistic Elucidation of Cellular and Molecular Interactions

The compound this compound and its derivatives have been the subject of various in vitro studies to elucidate their interactions at the cellular and molecular levels. These investigations have explored their effects on biological pathways, antimicrobial and antiproliferative activities, and anti-inflammatory mechanisms.

Modulatory Effects on Biological Pathways in In Vitro Systems

Research into the in vitro metabolism of benzamide derivatives has provided insights into their biotransformation pathways. For instance, studies on MK-0767, a structurally related benzamide, in rat, dog, monkey, and human liver microsomes revealed the formation of numerous metabolites. researchgate.net The initial metabolism was observed to occur at the TZD ring, leading to major metabolites like the 5-hydroxy-TZD and mercapto derivatives. researchgate.net This suggests that the metabolic fate of such compounds involves complex enzymatic processes that can significantly alter their biological activity.

The inclusion of a trifluoromethyl group, a key feature of this compound, is known to enhance the lipophilicity and metabolic stability of molecules. nih.gov This chemical property can lead to improved bioavailability and altered interactions with biological targets. nih.gov Benzamide derivatives, in general, are recognized for their diverse pharmacological activities, which are often attributed to their ability to modulate specific enzymes or receptors. ontosight.ai

Studies on Fungal, Bacterial, and Protozoal Growth Inhibition in In Vitro Models

The antimicrobial potential of benzamide derivatives has been investigated against various pathogens. Novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives have demonstrated significant in vitro antifungal activity against several phytopathogenic fungi. nih.gov For example, one derivative, compound 6h, exhibited potent activity against Alternaria alternata with a median effective concentration (EC50) of 1.77 µg/mL, which was superior to the commercial fungicide myclobutanil. nih.gov Another compound, 6k, showed a broad spectrum of antifungal activity with EC50 values ranging from 0.98 to 6.71 µg/mL against the tested fungi. nih.gov Structure-activity relationship (SAR) analysis indicated that the presence of fluorine or chlorine on the benzene (B151609) ring enhanced antifungal activity. nih.gov

In the context of antiprotozoal activity, a study on 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole (G2), a related benzimidazole, highlighted its leishmanicidal and trypanocidal activities. nih.gov The poor aqueous solubility of G2 was improved by forming inclusion complexes with cyclodextrins, which in turn enhanced its biological activity in assays. nih.gov

Furthermore, secondary metabolites from Trichoderma hamatum FB10 have shown both antibacterial and antifungal properties. The cell-free extract was active against bacteria such as Acidovorax avenae, Erutimacarafavora, and Xanthomonas campestris, and fungi including S. sclerotiorum and Rhizoctonia solani. nih.gov

Table 1: In Vitro Antifungal Activity of Benzamide Derivatives

| Compound | Fungus | EC50 (µg/mL) | Reference |

|---|---|---|---|

| 6h | Alternaria alternata | 1.77 | nih.gov |

| Myclobutanil | Alternaria alternata | 6.23 | nih.gov |

| 6k | Broad Spectrum | 0.98 - 6.71 | nih.gov |

Anti-proliferative Activity in Cancer Cell Lines for Research Purposes

The anti-proliferative effects of trifluoromethyl-containing compounds have been a significant area of research. A series of novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines were synthesized and evaluated for their in vitro cytotoxicity against four human cancer cell lines (A375, C32, DU145, MCF-7/WT) and two normal cell lines. nih.gov Among the tested compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govaesnet.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) was identified as the most active. nih.gov

Similarly, fluoro-substituted benzimidazole derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines, including A549, A498, HeLa, HepG2, and A375. acgpubs.orgresearchgate.net One particular derivative, ORT14, with a para-fluoro substitution, showed high potency with IC50 values of 0.377 µM against A549, A498, and A375, and 0.188 µM against HeLa and HepG2. acgpubs.org Another compound, ORT15, also displayed promising activity and selectivity. acgpubs.org

Research on 5-methyl-9-trifluoromethyl-12H-quino[3,4-b] nih.govnih.govbenzothiazinium chloride (compound 3) revealed strong anti-proliferative potency against pancreatic cancer cell lines BxPC-3 and Panc-1, with IC50 values of 0.051 µM and 0.066 µM, respectively. nih.gov

Table 2: Anti-proliferative Activity of Related Compounds in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| ORT14 | A549, A498, A375 | 0.377 | acgpubs.org |

| HeLa, HepG2 | 0.188 | ||

| ORT15 | A549, A498, HeLa | 0.354 | acgpubs.org |

| A375, HepG2 | 0.177 | ||

| Compound 3 | BxPC-3 | 0.051 | nih.gov |

| Panc-1 | 0.066 |

Investigations into Anti-inflammatory Mechanisms in Preclinical Contexts

The anti-inflammatory properties of benzamide and related derivatives are an active area of investigation. A novel 5-lipoxygenase (5-LO) inhibitor, KRH-102140, demonstrated potent anti-inflammatory activities both in vitro and in vivo. nih.gov It inhibited 5-LO activity with an IC50 value of 160 ± 23 nmol/l and reduced LTB4 production in RBL-1 cells. nih.gov Oral administration of this compound in murine models of inflammation led to a reduction in ear edema, myeloperoxidase activity, and LTB4 production. nih.gov

Studies on other compounds have shown that their anti-inflammatory effects can be mediated through the inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.comnih.gov For instance, N-methyl-(2S,4R)-trans-4-hydroxy-l-proline (NMP) from Sideroxylon obtusifolium was shown to decrease the immunoreactivity of iNOS, TNF-alpha, COX-2, and NF-kB. nih.gov Additionally, some benzenesulfonamide (B165840) derivatives have exhibited anti-inflammatory activity by suppressing pro-inflammatory mediators and reducing levels of COX-1 and COX-2. mdpi.com These compounds also demonstrated membrane-stabilizing activity on red blood cells, which is a mechanism to prevent the release of inflammatory mediators. mdpi.com

Antiepileptic Activity in Preclinical Seizure Models

While specific data on this compound in seizure models is limited in the provided search results, the broader class of compounds and related therapeutic strategies offer some context. Preclinical seizure models are crucial for identifying new antiseizure medications (ASMs). researchgate.netnih.gov These models include the maximal electroshock seizure (MES) test, the subcutaneous pentylenetetrazol (s.c. PTZ) test, and the 6 Hz psychomotor seizure test, which are used for initial screening and characterization of anticonvulsant potential. doctorlib.org

For example, LP352, a 5-HT2C superagonist, has shown broad antiepileptic activity in various preclinical models, including those with genetic mutations and those induced by reduced GABAergic signaling or excessive glutamatergic excitation. aesnet.org This highlights the diverse mechanisms through which compounds can exert antiepileptic effects. The use of both zebrafish and mouse models is common for studying human epilepsy and evaluating the efficacy of potential new treatments. aesnet.org

Antimalarial Activity in Plasmodium berghei Mouse Models

The in vivo antimalarial efficacy of various compounds is often evaluated using Plasmodium berghei-infected mouse models. nih.gov This model is instrumental in assessing the chemosuppressive and curative activities of potential antimalarial agents. For instance, a study on an oily fraction from Annona squamosa seeds, Annomaal, demonstrated significant inhibition of P. berghei growth in vivo, with a chemo suppression of 61.11%. mdpi.com Oral administration of Annomaal at a daily dose of 250 mg/kg/day for 3 days resulted in a complete cure in infected mice. mdpi.com

Another study investigated the combination of dihydroartemisinin (B1670584) (DHA) and a leaf extract of Gymnema inodorum (GIE) against P. berghei. nih.gov A specific ratio of DHA to GIE (60/40) showed synergistic efficacy with 88.95% inhibition of the parasite. nih.gov Furthermore, 5-fluoroorotate (FOA), an inhibitor of thymidylate synthase, achieved high suppression (95.7% to aparasitaemic) of P. berghei in mice. researchgate.net Combination therapies involving FOA with pyrimethamine (B1678524) (PYR) and dapsone (B1669823) (DAP) plus artesunate (B1665782) (ART) showed synergistic effects and a 100% cure rate. researchgate.net

These studies underscore the importance of the P. berghei model in the preclinical evaluation of novel antimalarial drugs and combination therapies.

Table 3: Antimalarial Activity in Plasmodium berghei Mouse Models

| Compound/Extract | Activity | Result | Reference |

|---|---|---|---|

| Annomaal | Chemosuppression | 61.11% | mdpi.com |

| DHA/GIE (60/40) | Inhibition | 88.95% | nih.gov |

| 5-fluoroorotate (FOA) | Suppression | 95.7% - aparasitaemic | researchgate.net |

| FOA + PYR | Cure Rate | 100% (synergistic) | researchgate.net |

| FOA + DAP + ART |

In Vitro Metabolism and Biotransformation Pathways

The metabolic stability and the profile of metabolites of a xenobiotic are often determined using in vitro systems such as liver microsomes and hepatocytes. These systems contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for the majority of phase I metabolic reactions.

Based on the metabolism of structurally similar compounds, the primary metabolic transformations of this compound in liver microsomes and hepatocytes are anticipated to involve oxidation. The two most likely sites for metabolic attack are the methyl group at the 5-position and the aromatic ring.

Oxidation of the Methyl Group: The methyl group on the benzamide ring is a prime candidate for oxidation. Studies on other methylated aromatic compounds have shown that benzylic oxidation is a common metabolic pathway mediated by CYP enzymes. This can lead to the formation of a primary alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid.

Aromatic Hydroxylation: The benzamide ring itself is also susceptible to hydroxylation at various positions, another common reaction catalyzed by CYP enzymes. The exact position of hydroxylation can be influenced by the directing effects of the existing substituents, the trifluoromethyl and the amide groups.

Based on these predictions, the following table outlines the potential metabolites of this compound that could be identified in in vitro systems.

| Metabolite ID | Proposed Structure | Metabolic Reaction |

| M1 | 5-(Hydroxymethyl)-2-(trifluoromethyl)benzamide | Methyl Group Hydroxylation |

| M2 | 5-Formyl-2-(trifluoromethyl)benzamide | Oxidation of M1 |

| M3 | 5-Carboxy-2-(trifluoromethyl)benzamide | Oxidation of M2 |

| M4 | 5-Methyl-2-(trifluoromethyl)phenol-benzamide | Aromatic Hydroxylation |

The biotransformation of this compound is expected to be primarily driven by oxidative processes catalyzed by cytochrome P450 enzymes.

The initial and often rate-limiting step in the metabolism of many xenobiotics is the insertion of an oxygen atom, a reaction catalyzed by CYPs. In the case of this compound, the metabolism would likely proceed as follows:

Methyl Group Oxidation Pathway: The CYP-mediated oxidation of the 5-methyl group would begin with the abstraction of a hydrogen atom to form a benzyl radical, which then reacts with a hydroxyl radical to form the hydroxymethyl metabolite (M1). Subsequent oxidation of this alcohol by alcohol dehydrogenases (present in the cytosolic fraction of hepatocytes) or further by CYPs would yield the aldehyde (M2) and then the carboxylic acid (M3).

Aromatic Hydroxylation Pathway: The hydroxylation of the aromatic ring involves the formation of an epoxide intermediate by CYP enzymes. This highly reactive intermediate then undergoes rearrangement to form a stable phenol (B47542) metabolite (M4). The position of hydroxylation is influenced by the electronic properties of the existing substituents.

The trifluoromethyl group is generally considered to be metabolically stable and less prone to defluorination, although this can occur with some compounds. The stability of the C-F bond often directs metabolism to other parts of the molecule.

Structure Activity Relationship Sar and Rational Design Principles

Influence of Trifluoromethyl Group on Biological Activity and Physicochemical Properties

One of the most significant effects of the trifluoromethyl group is the enhancement of lipophilicity, which is the ability of a compound to dissolve in fats, oils, and lipids. mdpi.comwechemglobal.com Increased lipophilicity can facilitate the passage of the molecule through cellular membranes, a critical factor for reaching intracellular targets. mdpi.com Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation. mdpi.comnih.gov This metabolic stability often translates to a longer biological half-life and reduced drug load. mdpi.com The steric bulk of the trifluoromethyl group, which is larger than a methyl group, can also contribute to increased binding affinity and selectivity for its biological target by promoting better hydrophobic interactions. nih.gov

The introduction of a trifluoromethyl group can also influence a compound's solubility. While it generally increases lipophilicity, its effect on aqueous solubility can be complex and context-dependent. wikipedia.org The physicochemical properties of trifluoromethylated benzamides are a key consideration in their design as therapeutic agents. chemeo.comchemeo.com

Impact of Methyl Substitution on the Benzamide (B126) Core

The methyl (CH3) group, positioned at the meta-position of the benzamide core in 5-Methyl-2-(trifluoromethyl)benzamide, also plays a crucial role in modulating the compound's activity. While often considered a less dramatic modulator than the trifluoromethyl group, methyl substitution can fine-tune the electronic and steric properties of the molecule.

Correlation of Substituent Effects with Target Binding and Functional Modulation

The combined electronic and steric effects of the trifluoromethyl and methyl groups on the benzamide core directly correlate with how this compound interacts with its biological targets. The trifluoromethyl group, with its strong electron-withdrawing properties, and the methyl group, with its electron-donating and steric contributions, create a unique electronic and topographical profile that dictates binding affinity and functional activity.

Studies on related compounds have provided insights into these interactions. For instance, research on 2-Methyl-3-(trifluoromethyl)benzamide has shown its potential as an inhibitor of glycine (B1666218) transporters, with its structural features enhancing binding affinity for the target protein. smolecule.com The trifluoromethyl group often engages in favorable interactions with specific amino acid residues within a protein's binding pocket, such as phenylalanine, methionine, leucine, and tyrosine. acs.org The presence of both a trifluoromethyl and a methyl group can lead to a well-defined orientation within the binding site, maximizing favorable contacts and enhancing potency and selectivity. nih.gov The strategic placement of these substituents is a key principle in the rational design of potent and selective modulators of biological targets. nih.govpnas.org

Design and Synthesis of Analogs for SAR Refinement

The systematic design and synthesis of analogs are fundamental to refining the structure-activity relationship of a lead compound like this compound. nih.govmdpi.commdpi.comnih.gov By systematically altering the substituents on the benzamide core and evaluating the resulting changes in activity, medicinal chemists can develop a comprehensive understanding of the key structural requirements for optimal biological effect. nih.govnih.govacs.orgnih.govresearchgate.netnih.govnih.govacs.org

The synthesis of such analogs often involves multi-step reaction sequences. For example, the synthesis of trifluoromethyl benzamides can be achieved through various chemical transformations, starting from appropriately substituted benzoic acids or benzonitriles. ontosight.aigoogle.com The introduction of different alkyl or functional groups in place of the methyl group, or the repositioning of the existing substituents, allows for a detailed exploration of the chemical space around the core scaffold. researchgate.netnih.gov

Bioisosteric replacement is a common strategy in analog design, where one functional group is replaced by another with similar physical or chemical properties to enhance the compound's activity or pharmacokinetic profile. nih.gov For instance, the amide bond itself can be replaced by bioisosteres like thioamides, sulfonamides, or ureas to probe the importance of the hydrogen bonding capabilities and geometry of this group. mdpi.com Through these iterative cycles of design, synthesis, and biological evaluation, the SAR can be refined to guide the development of more potent and selective drug candidates. researchgate.netnih.govnih.govrroij.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Methyl-2-(trifluoromethyl)benzamide, docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.

Studies on structurally related benzamide (B126) derivatives have demonstrated their potential to interact with a variety of biological targets. For instance, trifluoromethylated benzamides have been investigated as potential inhibitors of Cholesteryl Ester Transfer Protein (CETP), a key target in managing hyperlipidemia. nih.govresearchgate.net Molecular docking studies of these compounds revealed that the benzamide scaffold can fit into the active site of CETP, with hydrophobic interactions playing a predominant role in the formation of the ligand-receptor complex. nih.gov

For this compound, the methyl and trifluoromethyl groups are expected to significantly influence its binding profile. The trifluoromethyl group, being a strong electron-withdrawing group and a lipophilic moiety, can engage in specific interactions such as halogen bonds and hydrophobic contacts within a protein's binding pocket. The methyl group, on the other hand, can contribute to binding through van der Waals forces and by occupying hydrophobic pockets.

A hypothetical molecular docking scenario of this compound with a target protein is detailed in the table below, illustrating the potential types of interactions.

| Interaction Type | Functional Group of Ligand | Potential Interacting Residue (Example) | Significance |

| Hydrogen Bonding | Amide group (-CONH2) | Aspartate, Glutamate (B1630785), Serine | Anchors the ligand in the binding site. |

| Hydrophobic Interactions | Phenyl ring, Methyl group | Leucine, Isoleucine, Valine | Contributes to binding affinity. |

| Halogen Bonding | Trifluoromethyl group (-CF3) | Carbonyl oxygen of backbone or side chain | Directional interaction that can enhance binding specificity. |

| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan | Stabilizes the ligand-protein complex. |

These simulations are crucial for the rational design of more potent and selective derivatives of this compound for various therapeutic targets.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can provide valuable information about its molecular properties.

A study on the related compound, N-[4-(trifluoromethyl)phenyl]benzamide, utilized DFT calculations to determine its conformational energies and compare them with experimental crystal structures. nih.gov The calculations revealed that the conformations in the crystal lattice were slightly higher in energy than the global minimum energy conformation of an isolated molecule, indicating the influence of crystal packing forces. nih.gov

For this compound, DFT calculations can be employed to determine several key parameters:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles in the gas phase.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions that are rich or poor in electrons. This helps in predicting sites for electrophilic and nucleophilic attack.

Vibrational Frequencies: Simulating the infrared spectrum to aid in the characterization of the compound.

The table below summarizes key parameters that can be obtained from DFT calculations for this compound.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Dipole Moment | Measure of the polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Provides insight into the reactivity of different atomic sites. |

These computational insights are invaluable for understanding the intrinsic properties of this compound and for predicting its behavior in chemical reactions and biological systems.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds with the potential for similar biological activity, a process known as virtual screening.

For benzamide derivatives, pharmacophore models have been successfully developed for various targets. For example, a five-featured pharmacophore model was created for a series of three-substituted benzamide derivatives as FtsZ inhibitors, a target for antimicrobial agents. nih.gov This model included features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. nih.gov

Given the structural features of this compound, a pharmacophore model could be constructed incorporating the following features:

| Pharmacophoric Feature | Corresponding Functional Group |

| Hydrogen Bond Donor | Amide N-H |

| Hydrogen Bond Acceptor | Amide C=O |

| Aromatic Ring | Phenyl ring |

| Hydrophobic Group | Methyl group, Trifluoromethyl group |

Such a pharmacophore model for this compound could be used in virtual screening campaigns to identify other compounds from large chemical libraries that possess a similar arrangement of these key features. nih.govresearchgate.net This approach accelerates the discovery of new lead compounds for drug development. The identified hits from virtual screening would then be subjected to further computational analysis, such as molecular docking, and subsequently, experimental validation.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed information about its conformational flexibility and the dynamic nature of its interactions with biological targets.

While molecular docking provides a static picture of the binding pose, MD simulations offer a dynamic view, allowing for the assessment of the stability of the ligand-protein complex. Studies on benzamide derivatives have utilized MD simulations to confirm the stability of docking poses and to analyze the behavior of the ligand within the binding site over a period of time. nih.govdntb.gov.ua

Key insights that can be gained from MD simulations of this compound include:

Conformational Flexibility: Exploring the different conformations that the molecule can adopt in solution or within a binding site.

Binding Stability: Assessing the stability of the interactions predicted by molecular docking by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time.

Solvent Effects: Understanding the role of water molecules in mediating ligand-protein interactions.

Binding Free Energy Calculations: Estimating the binding affinity of the ligand to its target with greater accuracy than docking scores alone.

The following table outlines the typical parameters analyzed in an MD simulation study of a ligand-protein complex.

| Parameter | Description | Information Gained |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the ligand/protein at a given time and a reference structure. | Indicates the stability of the ligand's binding pose and the protein's overall structure. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average positions. | Identifies flexible regions of the protein and the ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Assesses the stability of key polar interactions. |

| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | Can indicate conformational changes in the protein upon ligand binding. |

Preclinical Efficacy and Proof of Concept Studies in Animal Models

Efficacy in Genetically Engineered and Induced Disease Models

No studies describing the efficacy of 5-Methyl-2-(trifluoromethyl)benzamide in genetically engineered or induced animal models of disease were found.

Pharmacodynamic Endpoints in Preclinical Studies

There is no available data on the pharmacodynamic endpoints of this compound in preclinical studies.

Establishment of In Vivo Rodent Tools for Target Validation

Information regarding the development or use of in vivo rodent tools for the target validation of this compound is not available in the public domain.

Future Research Directions and Translational Potential

Development of Advanced Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. mskcc.orgnih.govrsc.org The structural attributes of 5-Methyl-2-(trifluoromethyl)benzamide make it a candidate for development into a sophisticated biological probe. By incorporating reporter groups such as fluorophores, biotin, or photoaffinity labels, derivatives of this compound could be designed to investigate specific biological targets.

Such probes could be utilized to:

Visualize and track biological molecules: Fluorescently tagged versions could enable the real-time imaging of target proteins or enzymes within living cells, providing insights into their localization and dynamics. mdpi.comnih.gov

Identify protein interactions: Probes equipped with cross-linking agents could be used to capture and identify binding partners of a specific target, thereby mapping out protein interaction networks.

Quantify target engagement: The development of probes for techniques like positron emission tomography (PET) could allow for the non-invasive measurement of how a drug engages with its target in vivo. nih.gov

The metabolic stability often conferred by the trifluoromethyl group would be a significant advantage in creating robust probes for in vivo studies. mdpi.com

Integration with Novel Drug Discovery Paradigms

Modern drug discovery is increasingly moving beyond traditional high-throughput screening to embrace more rational and targeted approaches. This compound could be integrated into these new paradigms. For instance, its structure could serve as a foundational scaffold in fragment-based drug discovery (FBDD) or DNA-encoded library (DEL) technology. In FBDD, small, simple molecules ("fragments") are screened for weak binding to a biological target, and then elaborated into more potent leads. The benzamide (B126) core of the title compound is a common fragment, and the trifluoromethyl and methyl groups provide vectors for chemical elaboration.

Furthermore, computational modeling and artificial intelligence are playing an increasingly important role in predicting the biological activities and potential targets of small molecules. In silico screening of this compound against various protein targets could rapidly identify potential mechanisms of action and guide further experimental investigation.

Exploration of Polypharmacology and Multi-Targeting Approaches

The concept of "one drug, one target" is being challenged by the understanding that complex diseases often involve multiple biological pathways. Polypharmacology, the ability of a single drug to interact with multiple targets, is emerging as a promising strategy for developing more effective therapies.

Given that the benzamide scaffold is present in drugs with diverse mechanisms of action, it is plausible that this compound or its derivatives could exhibit polypharmacological profiles. Future research could involve screening the compound against a broad panel of enzymes and receptors to identify any multi-targeting capabilities. This could be particularly relevant for diseases like cancer, where targeting multiple nodes in a signaling network can be more effective than inhibiting a single protein.

For example, some inhibitors are known to target multiple members of the poly(ADP-ribose) polymerase (PARP) family of enzymes, which are involved in DNA repair and other cellular processes. nih.govthieme-connect.comcohenlabohsu.comescholarship.org Investigating whether this compound can inhibit multiple PARP isoforms or other DNA damage response proteins could be a fruitful area of research.

Application in Fundamental Biological Research

Beyond its direct therapeutic potential, this compound could serve as a valuable tool for fundamental biological research. If the compound is found to selectively modulate the activity of a particular enzyme or protein, it can be used to probe the function of that protein in cellular and organismal contexts.

For example, if it were discovered to be a potent and selective inhibitor of a specific kinase, researchers could use it to study the role of that kinase in cell signaling, development, and disease. This can lead to a deeper understanding of basic biological mechanisms and potentially uncover new therapeutic targets. The ability to precisely perturb a biological system with a small molecule is a cornerstone of chemical biology, and this compound holds the potential to be a useful addition to the chemical biologist's toolbox.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 5-Methyl-2-(trifluoromethyl)benzamide, and how do reaction parameters affect yield?

Answer:

The synthesis typically involves a multi-step approach:

Amide Bond Formation: React 5-methyl-2-(trifluoromethyl)benzoic acid with an appropriate amine source (e.g., thionyl chloride for acid chloride generation, followed by coupling with ammonia or ammonium hydroxide).

Purification: Column chromatography or recrystallization to isolate the product.

Key Parameters:

- Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

- Temperature: Controlled heating (~60–80°C) prevents decomposition of the trifluoromethyl group.

- Catalysts: Use of coupling agents like EDC/HOBt improves amide bond formation .

Table 1: Example Reaction Conditions from Analogous Benzamides

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acid Chloride | SOCl₂, 70°C, 4h | 85–90 | >95% |

| Amidation | NH₃ (g), RT, 12h | 75–80 | >98% |

Advanced: How can crystallographic refinement challenges (e.g., disorder in the trifluoromethyl group) be addressed using SHELX software?

Answer:

The trifluoromethyl group’s rotational disorder complicates electron density mapping. Strategies include:

- Restraints in SHELXL: Apply DFIX and ISOR restraints to stabilize CF₃ geometry during refinement.

- Multi-Component Modeling: Split the CF₃ group into two or more orientations with partial occupancy.

- Validation: Cross-check using Mercury CSD’s packing similarity tools to ensure plausible intermolecular interactions .

Note: High-resolution data (<1.0 Å) is critical for resolving fluorine atom positions.

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

Answer:

- NMR Spectroscopy: ¹H/¹³C/¹⁹F NMR to confirm substituent positions and rule out regioisomers. For example, the CF₃ group shows a characteristic triplet in ¹⁹F NMR (~-60 ppm).

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and isotopic pattern matching.

- HPLC/Purity: Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>98%) .

Advanced: How does the trifluoromethyl group influence pharmacokinetic properties and target binding in biological studies?

Answer:

- Lipophilicity Enhancement: The CF₃ group increases logP, improving membrane permeability.

- Metabolic Stability: Fluorine’s electronegativity reduces oxidative metabolism.

- Target Interactions: The CF₃ group may engage in hydrophobic or halogen bonding with protein residues (e.g., in enzyme active sites).

Methodological Insight:

- SAR Studies: Replace CF₃ with CH₃ or Cl to evaluate its role in bioactivity.

- Docking Simulations: Use software like AutoDock to model interactions with targets (e.g., kinases or GPCRs) .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Answer:

- Assay Validation: Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free vs. serum-containing media).

- Counter-Screening: Test against off-target receptors to rule out false positives.

- Data Normalization: Use internal controls (e.g., staurosporine for cytotoxicity assays) to standardize results .

Example: A compound showing IC₅₀ = 10 µM in a kinase inhibition assay but no activity in cell-based models may require checking membrane permeability (e.g., via PAMPA assay).

Advanced: What strategies optimize the compound’s solubility for in vivo studies without compromising activity?

Answer:

- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) hydrolyzed in vivo.

- Co-Solvents: Use DMSO/PEG-400 mixtures (<10% v/v) for parenteral administration.

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles to enhance bioavailability .

Table 2: Solubility Enhancement Methods for Fluorinated Benzamides

| Method | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|

| Free Base | 0.05 | 5–10 |

| PEG-400 Co-Solvent | 2.5 | 30–40 |

| PLGA Nanoparticles | 1.8 (sustained) | 50–60 |

Basic: How are computational tools (e.g., DFT, molecular docking) applied to predict reactivity and binding modes?

Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins.

- ADMET Prediction: Tools like SwissADME estimate permeability, CYP inhibition, and toxicity .

Advanced: What crystallographic databases and tools are recommended for comparing structural motifs?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.